3-Chloro-5,6,7,8-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNZMIYZHYPRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of 3 Chloro 5,6,7,8 Tetrahydroquinoline
Nucleophilic Substitution Reactions
The chlorine atom at the C-3 position of the tetrahydroquinoline ring is susceptible to replacement by various nucleophiles, a common reaction pathway for halo-substituted nitrogen heterocycles.
The chloro group at the 3-position can be displaced by a range of nucleophiles. While specific studies on 3-chloro-5,6,7,8-tetrahydroquinoline are not abundant, the reactivity can be inferred from related chloroquinoline systems. In analogous compounds like 4-chloroquinolines, the chloro substituent is readily displaced by nucleophiles such as azide ions, thiophenolates, and malononitrile. rsc.org These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the quinoline (B57606) ring system facilitates this type of substitution, particularly at the C-2 and C-4 positions. Although the C-3 position is less activated than C-2 and C-4, substitution can still occur, often requiring specific catalytic systems or more forcing reaction conditions.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds by replacing a halide with an amine. researchgate.netias.ac.in This methodology has been successfully applied to various dichloroquinolines, indicating that the chloro group on the pyridine (B92270) ring is reactive under these conditions. researchgate.net It is therefore anticipated that this compound could undergo similar palladium-catalyzed substitutions with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of derivatives.
The synthesis of amino-substituted tetrahydroquinolines from their chloro-precursors is a key transformation. Direct amination via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination reactions, represents a primary strategy. ias.ac.in Studies on various dichloroquinolines have demonstrated that palladium catalysts with specific phosphine ligands can effectively couple amines to the chloro-substituted positions of the quinoline core. researchgate.net For instance, the amination of 4,7-dichloroquinoline can be controlled to achieve selective mono-amination at the more reactive C-4 position. This suggests that the reactivity of the chloro group in this compound would be amenable to such catalytic approaches for the introduction of primary or secondary amino groups.
An alternative pathway to amino-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding amino-quinolines. researchgate.net Therefore, if 3-aminoquinoline were subjected to hydrogenation, it could potentially yield 3-amino-5,6,7,8-tetrahydroquinoline, although controlling the regioselectivity of the reduction of the pyridine versus the benzene (B151609) ring can be challenging.
| Reaction Type | Reagents/Conditions | Expected Product |
| Nucleophilic Substitution | Various Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) | 3-Substituted-5,6,7,8-tetrahydroquinoline |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Ligand, Base | 3-Amino-5,6,7,8-tetrahydroquinoline |
Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring
Electrophilic aromatic substitution (EAS) on the 5,6,7,8-tetrahydroquinoline (B84679) scaffold primarily occurs on the benzenoid ring (positions 5, 6, 7, and 8 are saturated, while the pyridine ring is generally deactivated towards EAS). The outcome of such reactions on this compound would be governed by the directing effects of the annulated piperidine ring (activating and ortho-, para-directing) and the deactivating, meta-directing influence of the protonated nitrogen under acidic conditions.
The bromination of the parent 1,2,3,4-tetrahydroquinoline provides insight into the potential halogenation patterns of its 3-chloro derivative. The reaction of 1,2,3,4-tetrahydroquinoline with N-Bromosuccinimide (NBS) can lead to a complex mixture of products. Under certain conditions, both bromination of the aromatic ring and dehydrogenation to the fully aromatic quinoline can occur. rsc.org For example, treatment of 1,2,3,4-tetrahydroquinoline with excess NBS can result in the formation of 3,6,8-tribromoquinoline, indicating that substitution at the C-3 position is feasible, alongside substitution on the benzenoid ring at the C-6 and C-8 positions. rsc.org
The direct bromination of 8-substituted quinolines has also been studied, showing that substitution typically occurs at the C-5 and C-7 positions. researchgate.net For this compound, the N-H group is activating and directs ortho and para (to the C-6 and C-8 positions). Therefore, bromination would be expected to occur preferentially at these positions.
The nitration of 1,2,3,4-tetrahydroquinoline and its N-protected derivatives has been studied, revealing a strong dependence on the reaction conditions and the nature of the nitrogen substituent. cdnsciencepub.comresearchgate.net When 1,2,3,4-tetrahydroquinoline is nitrated directly with nitric acid, the reaction proceeds on the protonated form, and the primary product is 7-nitro-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com The ammonium group is strongly deactivating and meta-directing, leading to substitution at the C-7 position.
In contrast, if the nitrogen is protected with an acetyl group (N-acetyl-1,2,3,4-tetrahydroquinoline), the acetylamino group is activating and ortho-, para-directing. Nitration of this derivative, followed by hydrolysis, yields a mixture of 6-nitro- and 8-nitro-1,2,3,4-tetrahydroquinolines. cdnsciencepub.comresearchgate.net
For this compound, nitration under acidic conditions would likely lead to substitution at the C-7 position, analogous to the parent tetrahydroquinoline. If the nitrogen were protected, a mixture of 6- and 8-nitro derivatives would be the expected outcome, with the chloro group at C-3 having a minor influence on the regioselectivity of the benzenoid ring.
| Reaction | Substrate | Conditions | Major Product(s) | Reference |
| Bromination | 1,2,3,4-Tetrahydroquinoline | NBS, CHCl₃ | 3,6,8-Tribromoquinoline | rsc.org |
| Nitration | 1,2,3,4-Tetrahydroquinoline | HNO₃ | 7-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |
| Nitration | N-Acetyl-1,2,3,4-tetrahydroquinoline | HNO₃, then hydrolysis | 6-Nitro- and 8-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.comresearchgate.net |
Functionalization at Nitrogen Atom (N-Derivatization)
The secondary amine nitrogen in the 5,6,7,8-tetrahydroquinoline ring is nucleophilic and can readily undergo a variety of functionalization reactions. These N-derivatization strategies are crucial for modifying the compound's properties and for use as a protecting group strategy in other transformations, such as electrophilic aromatic substitution.
Common N-derivatization reactions include:
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. The N-acetyl derivative, for example, is used to modify the directing effect of the nitrogen in electrophilic aromatic substitution reactions. cdnsciencepub.comresearchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
These reactions are standard transformations for secondary amines and would be expected to proceed efficiently with this compound, providing a route to a wide range of N-substituted derivatives.
Functionalization of the Tetrahydroquinoline Ring System (Saturated Portion)
The saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinoline system offers opportunities for functionalization, although it is generally less reactive than the aromatic pyridine portion. Reactions on this part of the molecule typically target the C-H bonds, particularly at the benzylic C-8 position, which is activated by the adjacent aromatic ring.
One of the most common transformations is the oxidation of the C-8 methylene group to a carbonyl group, yielding 5,6,7,8-tetrahydroquinolin-8-one. nih.gov This ketone is a valuable intermediate for further derivatization, including the construction of fused heterocyclic rings. The oxidation can be achieved using various oxidizing agents. The resulting ketone provides a reactive site for nucleophilic additions and condensation reactions. nih.gov
While direct C-H functionalization of other positions (C-5, C-6, C-7) is more challenging, modern synthetic methods involving transition metal catalysis are emerging as powerful tools for site-selective C-H activation, which could potentially be applied to this system. acs.orgnih.gov Furthermore, the entire quinoline system can be synthesized through methods like the Povarov reaction, which builds the tetrahydroquinoline scaffold from precursors, allowing for the introduction of functionality on the saturated ring from the start. nih.govresearchgate.net
Reactions Leading to Fused Heterocyclic Systems
The this compound core is an excellent starting point for the synthesis of polycyclic heteroaromatic compounds. By leveraging the reactivity of both the chloro-substituted pyridine ring and the saturated portion, additional heterocyclic rings can be annulated to the core structure.
The fusion of a pyrimidine ring onto the quinoline core to form pyrimido[4,5-b]quinoline derivatives is a well-established strategy for creating compounds with significant biological interest. nih.gov The synthesis of these fused systems often begins with appropriately functionalized 2-aminoquinoline-3-carbonitrile precursors. nih.govscialert.net Starting from this compound, a plausible synthetic route would involve nucleophilic substitution of the 3-chloro group, followed by manipulations to install the required 2-amino and 3-cyano functionalities.
Once the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile intermediate is obtained, a variety of reagents can be used to construct the pyrimidine ring through cyclization reactions. scialert.netresearchgate.net
Table 1: Reagents for Pyrimido[4,5-b]quinoline Synthesis
| Reagent | Resulting Fused System | Reference |
|---|---|---|
| Formamide | Cyclization leads to an aminopyrimidine ring. | scialert.netscialert.net |
| Thiourea | Forms a thioxo-dihydropyrimidine ring. | nih.govscialert.net |
| Chloroacetyl chloride | Results in a dione-substituted pyrimidine ring after cyclization and rearrangement. | scialert.netscialert.net |
These reactions demonstrate the utility of the tetrahydroquinoline scaffold in building complex, multi-ring heterocyclic systems. nih.gov
The synthesis of thiophene (B33073) rings fused to the quinoline system, creating thieno[2,3-b]quinolines, can be effectively achieved using the Gewald reaction. wikipedia.org The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org
To apply this reaction to the this compound scaffold, a ketone functionality is required on the pyridine ring. A common precursor for this type of synthesis is a cyclic ketone. Therefore, the synthesis would likely start with a cyclohexanone derivative which is first used in a Gewald reaction to build the 2-aminothiophene ring, followed by a subsequent reaction, such as the Friedländer annulation, to construct the pyridine portion of the tetrahydroquinoline system. researchgate.netresearchgate.net
The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org This approach provides a powerful method for accessing the tetrahydrothieno[2,3-b]quinoline core structure. bohrium.comresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions (Potential Reactivity)
The C-Cl bond at the 3-position of the 5,6,7,8-tetrahydroquinoline ring is an ideal site for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comwikipedia.org Palladium-based catalysts are most commonly employed for these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various aryl or vinyl substituents at the C-3 position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base for activation of the boronic acid. fishersci.co.ukacs.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylamines. ias.ac.inorganic-chemistry.org The catalytic system usually consists of a palladium precursor and a sterically hindered phosphine ligand, which is crucial for the efficiency of the reaction. alfa-chemistry.com
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form a C-C bond, yielding an alkynyl-substituted tetrahydroquinoline. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
The table below summarizes the potential cross-coupling reactions for this compound.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | 3-Aryl/Vinyl-tetrahydroquinoline |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 3-Amino-tetrahydroquinoline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | 3-Alkynyl-tetrahydroquinoline |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C | 3-Alkenyl-tetrahydroquinoline |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C | 3-Aryl/Vinyl-tetrahydroquinoline |
These potential reactions highlight the synthetic utility of this compound as a building block for accessing a diverse range of functionalized derivatives. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Chloro-5,6,7,8-tetrahydroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.
While direct experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on data from analogous compounds such as 5,6,7,8-tetrahydroquinoline (B84679) and various chloro-substituted quinolines. mdpi.comchemicalbook.comrsc.orgnih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The two aromatic protons on the pyridine (B92270) ring are expected to appear as doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effect of the chlorine atom at the C3 position and the nitrogen atom would influence these shifts. The aliphatic protons of the tetrahydro- portion of the molecule would present as multiplets in the upfield region. Specifically, the protons at C5 and C8, being adjacent to the aromatic ring and the nitrogen atom respectively, are expected to be deshielded compared to the protons at C6 and C7.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atoms of the pyridine ring (C2, C3, C4, C4a, C8a) will resonate at lower field (δ 120-160 ppm) due to their sp² hybridization and proximity to electronegative atoms. The C3 carbon, directly bonded to the chlorine atom, is expected to show a significant shift. The saturated carbons of the cyclohexane (B81311) ring (C5, C6, C7, C8) will appear at a higher field (δ 20-50 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | 8.2 - 8.4 | s | 148 - 152 |
| C3 | - | - | 130 - 134 |
| C4 | 7.2 - 7.4 | s | 125 - 129 |
| C4a | - | - | 145 - 149 |
| C5 | 2.8 - 3.0 | t | 28 - 32 |
| C6 | 1.8 - 2.0 | m | 21 - 24 |
| C7 | 1.7 - 1.9 | m | 22 - 25 |
| C8 | 3.3 - 3.5 | t | 45 - 49 |
| C8a | - | - | 155 - 159 |
Note: These are predicted values based on spectral data of related tetrahydroquinoline and chloro-quinoline compounds. Actual experimental values may vary.
To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C5 and C6, and between C6 and C7, confirming the structure of the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks in an approximate 3:1 ratio for [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. nih.govrsc.org For this compound, HRMS would confirm the molecular formula C₉H₁₀ClN.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| Exact Mass (for ³⁵Cl) | 167.0502 |
| Exact Mass (for ³⁷Cl) | 169.0472 |
| Key Fragmentation Ions | Expected fragments from loss of Cl, HCl, and cleavage of the saturated ring. nist.gov |
Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and data from similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. rsc.org
Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. mdpi.commdpi.com The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Interactive Data Table: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Aromatic Ring Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: These are predicted wavenumber ranges based on characteristic functional group absorptions and data from related compounds. astrochem.orgresearchgate.net
X-ray Crystallography for Absolute Configuration and Molecular Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure.
This technique would confirm the planarity of the pyridine ring and the conformation of the tetrahydro-cyclohexane ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. As of now, no public crystallographic data for this compound is available.
Crystal Structure Analysis and Stereochemical Confirmation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. wikipedia.org For this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal after its synthesis.
The process involves irradiating a single crystal with a beam of X-rays. youtube.com The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.orgyoutube.com By analyzing this pattern, researchers can construct an electron density map of the molecule and from that, build an atomic model. youtube.com
A critical outcome of X-ray crystal structure analysis is the unambiguous determination of stereochemistry, or the absolute configuration of chiral centers. nih.gov While this compound itself is achiral, derivatives or related structures within the tetrahydroquinoline class can possess stereocenters. For instance, studies on substituted tetrahydroisoquinoline alkaloids have successfully used X-ray diffraction to confirm their structures and stereochemistry from crystals grown by slow evaporation from solvents like methanol. mdpi.com
Although a specific crystal structure for this compound has not been detailed in the searched literature, analysis of related quinoline (B57606) structures provides insight. For example, the crystal structure of 5-chloroquinolin-8-yl acrylate (B77674) was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group P21/c. researchgate.net Such data is crucial for understanding intermolecular interactions and packing within the crystal lattice.
Table 1: Representative Crystal Data Collection and Refinement Parameters for a Heterocyclic Compound This table is illustrative and based on typical data for related structures, not specific to this compound.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| 2θ range for data collection | 7.2° to 34.8° |
| Reflections collected | 734 |
| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.153 |
| Data source | researchgate.net |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture. For this compound, both column chromatography and thin-layer chromatography are vital for its isolation and purity verification.
Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is the standard technique for purifying compounds on a preparative scale. youtube.com The process involves a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. youtube.com
The crude mixture containing this compound is loaded onto the top of the silica gel column. The eluent is then passed through the column. Separation occurs based on the differential partitioning of the components between the polar stationary phase and the less polar mobile phase. Nonpolar compounds interact weakly with the silica gel and travel down the column more quickly, while more polar compounds are retained longer.
For a compound of intermediate polarity like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu By gradually increasing the polarity of the eluent during the separation (gradient elution), fractions can be collected sequentially, yielding the purified product. The collected fractions are typically analyzed by TLC to identify those containing the pure compound. youtube.com
Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a reaction, determine the number of components in a mixture, and identify an appropriate solvent system for column chromatography. mdpi.comnih.gov A TLC plate is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. ijpsr.com
A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture travel up the plate at different rates. The separation is based on the same principles of polarity as column chromatography. mdpi.com
After the solvent front has moved near the top of the plate, the plate is removed and dried. The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent like iodine. ijpsr.com The retention factor (Rf) for each spot is then calculated.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) mdpi.com
The Rf value is characteristic of a compound in a specific solvent system and provides a reliable measure for comparison. For instance, in the synthesis of quinoline-based thiazole (B1198619) derivatives, TLC was used to monitor the reaction progress. acs.org
Table 2: Illustrative TLC Data for a Hypothetical Purification
| Compound/Mixture | Solvent System (Hexane:EtOAc) | Rf Value |
| Starting Material A | 4:1 | 0.75 |
| Starting Material B | 4:1 | 0.60 |
| Crude Reaction Mix | 4:1 | 0.75, 0.60, 0.40 |
| Purified Product | 4:1 | 0.40 |
| Data source | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. davidson.edu This data is crucial for verifying the empirical formula of a newly synthesized substance. chemcollective.org The experimentally determined percentages are compared with the values calculated from the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. ijpsr.com
For this compound, with the molecular formula C₉H₁₀ClN, the theoretical elemental composition can be precisely calculated from the atomic weights of its constituent elements. chemexper.comchemaxon.com
Table 3: Elemental Analysis Data for this compound (C₉H₁₀ClN)
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
| Carbon (C) | 64.48% | 64.51% |
| Hydrogen (H) | 6.01% | 6.05% |
| Chlorine (Cl) | 21.15% | 21.12% |
| Nitrogen (N) | 8.36% | 8.32% |
| Data source | chemexper.com |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is used to characterize the thermal stability of materials. The resulting data is presented as a TGA curve, which plots mass loss versus temperature.
When a sample of this compound is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA curve reveals key information, such as the onset temperature of decomposition (T_onset), which indicates the temperature at which significant degradation begins. nih.gov Studies on other heterocyclic compounds have shown that substituents can influence thermal stability; for example, the introduction of chlorine atoms into a phenyl ring can increase the decomposition temperature. mdpi.com
The analysis can be run under an inert atmosphere (e.g., nitrogen or helium) to study pyrolysis or under an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. mdpi.com The data is critical for understanding the material's thermal limitations. While specific TGA data for this compound is not available in the searched literature, a typical analysis would yield data as illustrated below.
Table 4: Hypothetical TGA Data for this compound
| Parameter | Atmosphere | Value (°C) (Illustrative) |
| Onset Decomposition Temp. (T_onset) | Nitrogen | 265 |
| Temperature at Max Decomposition Rate (T_max) | Nitrogen | 280 |
| Residue at 600 °C | Nitrogen | < 5% |
| Data source | nih.govmdpi.com |
Theoretical and Computational Studies on 3 Chloro 5,6,7,8 Tetrahydroquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties from first principles.
Density Functional Theory (DFT) Studies
DFT is a computational method that models the electron density of a system to calculate its energy and other properties. It is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.govnih.gov For a molecule like 3-Chloro-5,6,7,8-tetrahydroquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(**), would be employed to investigate its structure and reactivity. nih.govresearchgate.net
A fundamental step in any computational analysis is geometry optimization, which finds the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. nih.govmdpi.com For tetrahydroquinoline derivatives, DFT has been used to calculate optimized bond lengths and angles, which generally show good agreement with experimental data where available. researchgate.net
Following optimization, an analysis of the frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. In related quinoline (B57606) derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed across the aromatic system. researchgate.netrsc.org The chlorine atom, being electron-withdrawing, would be expected to influence the electron density distribution and the energies of these orbitals in this compound.
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. rsc.orgorientjchem.org These indices provide a framework for understanding a molecule's stability, reactivity, and the nature of its potential interactions. nih.govnih.gov Key global reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). orientjchem.org
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). orientjchem.org
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2). rsc.org
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). rsc.orgnih.gov Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. rsc.org
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). rsc.org
These parameters, calculated for various quinoline and tetrahydroquinoline derivatives, help in comparing their reactivity profiles and predicting their behavior in chemical reactions. nih.govorientjchem.org
Table 1: Global Reactivity Descriptors and Their Calculation from FMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | S = 1 / η | The inverse of hardness, indicating polarizability. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = [ (EHOMO + ELUMO)² ] / [ 8 * (ELUMO - EHOMO) ] | A measure of electrophilic character. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org
On an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, making them likely sites for hydrogen bond acceptance. uni-muenchen.deresearchgate.net Conversely, regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack. uni-muenchen.de For this compound, the nitrogen atom of the quinoline ring is expected to be a region of significant negative potential, making it a primary site for protonation and hydrogen bonding. uni-muenchen.de The hydrogen atoms, particularly the one on the nitrogen (in a protonated state) or on the adjacent carbon atoms, would show positive potential. The chlorine atom would also contribute to the potential distribution, generally creating a region of negative to neutral potential.
Molecular Modeling and Docking Studies
Molecular modeling, and specifically molecular docking, simulates the interaction between a small molecule (a ligand) and a macromolecule, typically a protein receptor. mdpi.com This technique is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. mdpi.com
Ligand-Protein Interaction Predictions (e.g., with EPAC, EGFR)
Tetrahydroquinoline derivatives have been investigated as inhibitors of several important protein targets, including the Exchange protein directly activated by cAMP (EPAC) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in diseases like cancer. acs.orgmdpi.comnih.gov
Interaction with EPAC: EPAC proteins are key mediators in cAMP signaling pathways. nih.gov Studies on tetrahydroquinoline analogs have identified them as inhibitors of EPAC1. acs.orgnih.gov For instance, the analog CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde) was identified as an uncompetitive antagonist of Epac. nih.gov Structure-activity relationship (SAR) studies and computational modeling of these analogs show that specific substitutions on the tetrahydroquinoline scaffold are crucial for activity. acs.org Docking simulations of a compound like this compound into the EPAC binding site, likely an allosteric pocket, would predict its binding energy and key interactions with amino acid residues, helping to rationalize its potential inhibitory activity. nih.gov
Interaction with EGFR: EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, plays a role in the growth and spread of tumors. nih.gov The quinoline and quinazoline (B50416) scaffolds are well-established cores for EGFR inhibitors. nih.gov Molecular docking studies are routinely used to predict how these inhibitors bind to the ATP-binding site of the EGFR kinase domain. mdpi.comresearchgate.net Key interactions often involve hydrogen bonds with residues like Met793 in the hinge region and hydrophobic interactions within the pocket. mdpi.com Although direct docking studies for this compound against EGFR are not prominent, its structural similarity to known inhibitors suggests it could be modeled to predict its binding affinity and interaction patterns, guiding its potential development as an anticancer agent.
Table 2: Potential Protein Targets and Key Interacting Residues for Tetrahydroquinoline Scaffolds
| Protein Target | Therapeutic Area | Common Interacting Residues for Inhibitors | Potential Interaction Type |
|---|---|---|---|
| EPAC1 | Cancer, Cardiac Hypertrophy | Allosteric site residues (variable) | Hydrogen bonding, Hydrophobic interactions |
| EGFR (Kinase Domain) | Cancer (e.g., NSCLC) | Met793, Leu718, Val726, Ala743, Leu844 | Hydrogen bond (hinge), Hydrophobic interactions |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: The 5,6,7,8-tetrahydroquinoline (B84679) core possesses a non-aromatic, saturated carbocyclic ring fused to a pyridine (B92270) ring. This saturated portion is not planar and can adopt several low-energy conformations, typically chair and boat forms or variations thereof. Computational chemistry methods can calculate the relative energies of these conformers to identify the most stable arrangements. The presence of the chlorine atom at the 3-position on the pyridine ring can influence the electronic distribution and, to a lesser extent, the conformational preference of the saturated ring through long-range electronic effects.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over a period, offering a view of the compound's dynamic nature. nih.gov For this compound, an MD simulation would typically place the molecule in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure) to observe its behavior. nih.gov
Key insights from MD simulations on related tetrahydroquinoline derivatives include:
Structural Stability: Analysis of the Root Mean Square Deviation (RMSD) throughout a simulation indicates the stability of the molecule's conformation. Stable complexes with target proteins often show RMSD values of less than 3.5 Å. nih.gov
Flexibility of Moieties: The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are more flexible. For this compound, the saturated ring atoms are expected to show higher fluctuation compared to the more rigid chloro-substituted pyridine ring.
Solvent Interactions: Simulations reveal how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and how it might approach a biological target.
In studies of similar tetrahydroquinoline derivatives designed as inhibitors, MD simulations have been crucial for evaluating the stability of the ligand-protein complex and understanding the dynamic interactions that govern binding affinity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. crpsonline.comresearchgate.net This method is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. qsartoolbox.org For derivatives of this compound, QSAR models are developed to predict their potential efficacy as therapeutic agents, for instance, in anticancer or antimalarial applications. mdpi.comnih.gov
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. For tetrahydroquinoline derivatives, these descriptors are calculated for each compound in a dataset and then used to build a mathematical model.
Commonly used descriptors and models include:
2D Descriptors: These are derived from the 2D structure and can include properties like molecular weight, logP (lipophilicity), and topological indices.
3D Descriptors: These require a 3D representation of the molecule. Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). jmaterenvironsci.com
CoMFA: Calculates steric and electrostatic fields around the molecules.
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. jmaterenvironsci.com
The development process involves:
Data Set Preparation: A series of tetrahydroquinoline analogs with known biological activities (e.g., IC₅₀ values) is collected. nih.gov These activities are often converted to a logarithmic scale (pIC₅₀). jmaterenvironsci.com
Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common scaffold, such as the tetrahydroquinoline core.
Descriptor Calculation: CoMFA and CoMSIA fields or other relevant descriptors are calculated.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create an equation linking the descriptors to the biological activity. The model's robustness and predictive power are assessed through internal validation (e.g., cross-validation q²) and external validation using a test set of compounds (e.g., predictive r²). nih.gov A q² value greater than 0.5 and a predictive r² greater than 0.6 are generally considered indicative of a good model. nih.gov
The table below shows example statistical results from a 3D-QSAR study on tetrahydroquinoline derivatives, illustrating the parameters used to evaluate model quality. mdpi.comnih.gov
| Model Parameter | CoMFA | CoMSIA | Description |
| Cross-validated coefficient (q²) | 0.778 | 0.764 | Measures the internal predictive ability of the model. |
| Non-cross-validated coefficient (R²) | 0.98 | - | Measures the goodness of fit for the training set. |
| Predictive coefficient (R_pred²) | 0.709 | 0.713 | Measures the predictive power on an external test set. |
| Optimum Number of Components | 4 | - | The number of latent variables used to build the PLS model. |
| Field Contributions | Steric: 58%, Electrostatic: 42% | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Indicates the relative importance of different fields. |
This data is illustrative and based on published models for related tetrahydroquinoline derivatives. mdpi.comnih.govjmaterenvironsci.com
Once a QSAR model is validated, its primary utility is to predict the biological activity of novel, untested compounds. For the this compound scaffold, these models can guide the design of new derivatives with enhanced potency.
The predictive power of QSAR is often visualized through contour maps generated from CoMFA or CoMSIA models. nih.gov These maps highlight regions in 3D space around the molecule where certain physicochemical properties are predicted to either increase or decrease biological activity. For example:
Steric Contour Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours might show where electropositive groups enhance activity, whereas red contours indicate that electronegative groups (like the chlorine atom in this compound) are preferred. nih.gov
By interpreting these maps, medicinal chemists can rationally design new analogs. For instance, a contour map might suggest that adding a hydrophobic group at a specific position on the tetrahydroquinoline ring could improve interactions with a hydrophobic pocket in the target receptor, thus increasing its inhibitory activity. Studies on related quinoline derivatives have successfully used these models to design and synthesize new compounds with promising activity against targets like Plasmodium falciparum. nih.gov
Stereochemical Implications from Computational Data
The 5,6,7,8-tetrahydroquinoline scaffold is not planar, and if a substituent is introduced at a non-aromatic position, such as position 8, it can create a chiral center. While this compound itself is achiral, derivatives at positions 5, 6, 7, or 8 could be chiral. Computational methods are vital for understanding the stereochemical implications of such modifications. nih.govnih.gov
For chiral molecules, the two enantiomers (non-superimposable mirror images) can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral. nih.govsemanticscholar.org Computational studies can predict and rationalize these differences.
For example, in studies of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, it was found that the different enantiomers exhibited notable differences in antiproliferative activity. nih.govsemanticscholar.org Computational techniques can help explain this by:
Molecular Docking: Docking the R- and S-enantiomers of a chiral derivative into the active site of a target protein can reveal differences in binding modes and energies. One enantiomer may form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) than the other, explaining its higher potency.
Conformational Analysis: Calculating the preferred conformations of each enantiomer can show how the 3D arrangement of substituents differs, which in turn affects how they fit into a chiral binding pocket.
A study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives tested as antiproliferative agents found that for one compound, the (R)-enantiomer was significantly more active than the (S)-enantiomer, highlighting a clear stereochemical preference. semanticscholar.org Computational modeling can correlate such experimental findings with specific molecular interactions, providing a theoretical basis for the observed stereoselectivity and guiding the synthesis of optically pure compounds. nih.gov
Applications of 3 Chloro 5,6,7,8 Tetrahydroquinoline in Chemical Research and Development
As a Scaffold in Medicinal Chemistry Research (Focus on Chemical Design Principles)
In medicinal chemistry, the 3-Chloro-5,6,7,8-tetrahydroquinoline core is a foundational structure for creating new therapeutic agents. Its chemical properties allow for systematic modifications, enabling researchers to fine-tune interactions with biological targets and optimize pharmacological profiles. The tetrahydroquinoline framework is present in a wide array of bioactive compounds, and its derivatives have been investigated for various therapeutic effects, including anti-inflammatory and anticancer activities. acs.orgnih.gov
Design of Analogs with Modulated Interactions with Biological Targets (e.g., dopamine (B1211576) receptors, EPAC, EGFR)
The design of analogs using the tetrahydroquinoline scaffold is a key strategy for developing targeted therapies. By modifying the core structure, chemists can modulate the binding affinity and selectivity of compounds for specific biological targets.
Dopamine Receptors: The tetrahydroisoquinoline motif, a structural isomer of tetrahydroquinoline, is a well-established scaffold for dopamine receptor ligands. nih.gov For instance, a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit were synthesized and showed strong, selective affinity for the dopamine D3 receptor. nih.gov Docking studies revealed that the tetrahydroisoquinoline "head" group fits into the orthosteric binding pocket of the D3 receptor. nih.gov Similarly, research into 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which also contain a core structure related to tetrahydroquinoline, has shown that substitutions, such as a 6-chloro or 6-bromo group, can enhance affinity and selectivity for the D1 dopamine receptor. acs.org These examples demonstrate the principle that halogenation and other modifications on a tetrahydro-heterocyclic scaffold are critical for modulating interactions with dopamine receptors.
Exchange Protein Directly Activated by cAMP (EPAC): The tetrahydroquinoline skeleton is a basis for developing inhibitors of EPAC, a therapeutic target in conditions like cardiac hypertrophy and tumor invasion. researchgate.net A high-throughput screening identified a tetrahydroquinoline analog, named CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), as an antagonist of EPAC1. researchgate.netepfl.ch This compound was found to block the guanine (B1146940) nucleotide exchange activity of EPAC1 both in vitro and in living cells. researchgate.netepfl.ch Further studies indicated that CE3F4 acts as an uncompetitive inhibitor with respect to cAMP, meaning it does not compete directly with cAMP for its binding site. researchgate.net
Epidermal Growth Factor Receptor (EGFR): While direct examples using the this compound scaffold for EGFR inhibitors are less common, related heterocyclic structures like quinazolines and indoles are central to many approved EGFR inhibitors. For example, gefitinib (B1684475) and erlotinib (B232) are quinazoline-based drugs that target EGFR. Research has shown that chloro-substituted indole (B1671886) scaffolds can also be potent EGFR inhibitors. A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were designed and synthesized, with some compounds showing promising EGFR inhibitory activity and the ability to induce apoptosis in cancer cells. These findings underscore the importance of a chloro-substituted heterocyclic core in designing molecules that can effectively bind to the kinase domain of EGFR.
Exploration of Structure-Activity Relationships (SAR) in Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. The tetrahydroquinoline scaffold is frequently used in such studies to develop more potent and selective agents. epfl.ch
For example, SAR studies on tetrahydroquinoline analogs as EPAC inhibitors revealed that certain substitutions are critical for activity. epfl.ch It was found that a formyl group at position 1 and a bromine atom at position 5 of the tetrahydroquinoline core were important for the inhibitory effect of the lead compound CE3F4. epfl.ch This preliminary SAR study highlights that specific functional groups at defined positions on the scaffold are key determinants of biological function. epfl.ch
In another example, a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives were synthesized to explore their potential as C5a receptor antagonists. The development of synthetic routes that allowed for efficient variation of substituents on the tetrahydroquinoline core was crucial for determining these structure-activity relationships. Similarly, modifying 8-benzylidene-5,6,7,8-tetrahydroquinolines led to new classes of compounds with significant anti-inflammatory activity. acs.org
| Scaffold/Derivative Class | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| Tetrahydroquinoline Analogs | EPAC1 Inhibition | A formyl group at position 1 and a bromine atom at position 5 are important for inhibitory activity. | epfl.ch |
| 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines | C5a Receptor Antagonism | Synthetic routes allowing varied substitutions on the core were key to establishing SAR for high binding affinity. | |
| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Anti-inflammatory Activity | Modifications at the 8-position and switching substituents to the 2-position led to active compounds. | acs.org |
| Tetrahydroquinolone Derivatives | GPR41 Modulation | The nature of the aryl group attached to a furan (B31954) moiety determines whether the compound is an agonist or antagonist. | epfl.ch |
Precursor in the Synthesis of Complex Bioactive Scaffolds
The this compound structure serves not only as a scaffold but also as a crucial intermediate or precursor for building more complex molecules. Its inherent reactivity allows it to be a starting point for constructing novel heterocyclic systems.
In Materials Science Research
The application of quinoline-based structures extends beyond medicine into materials science, where their electronic and photophysical properties are exploited. The nitrogen-containing heterocyclic ring system can be tailored to create materials with specific functions for electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
While specific research on this compound in OLEDs is not widely documented, the closely related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives are a cornerstone of OLED technology. Metal complexes of 8-HQ, such as tris(8-hydroxyquinoline)aluminum (Alq3), are extensively used as emitter or electron-transport materials in OLEDs due to their excellent luminescence and charge transport properties. The design principles involve modifying the 8-HQ ligand to tune the emission color and improve device efficiency and stability. For example, highly efficient green OLEDs have been developed using triarylamine-pyridine-carbonitrile-based compounds, demonstrating the versatility of nitrogen-containing aromatic structures in creating advanced emitter materials. These applications of related quinoline (B57606) derivatives highlight the potential of the core heterocyclic structure, including modified tetrahydroquinolines, in the design of new materials for lighting and displays.
Organic Photovoltaics (OPVs)
The tetrahydroquinoline scaffold has been successfully incorporated into donor-acceptor-π-acceptor (D-π-A) organic dyes for use as sensitizers in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic. acs.org In these systems, the tetrahydroquinoline moiety typically serves as the electron-donating part of the molecule. acs.org
Researchers have engineered and synthesized novel D-π-A organic dyes where substituted tetrahydroquinoline acts as the electron donor, a cyanoacrylic acid group serves as the electron acceptor and anchoring group, and a thiophene-containing unit functions as the π-conjugated spacer. acs.org SAR studies revealed that even small structural changes to the dye, such as altering the length of the thiophene (B33073) spacer or the rigidity of the molecule, significantly affect the redox energies and the dye's adsorption on the TiO2 surface, which in turn dramatically impacts the performance of the solar cell. One such device, based on a rigid tetrahydroquinoline dye, achieved a solar-to-electrical energy conversion efficiency (η) of 4.53%. This work demonstrates that the tetrahydroquinoline core is a viable and tunable component for designing efficient light-harvesting molecules for organic solar cell applications. acs.org
Exploration of Electronic Properties for Device Enhancement
Research into the electronic properties of this compound for applications in electronic device enhancement is an emerging area of investigation. While specific data on this compound is not extensively documented in current literature, the broader class of tetrahydroquinoline derivatives is recognized for its potential in organic electronics. The introduction of a chlorine atom at the 3-position of the tetrahydroquinoline scaffold can significantly influence the molecule's electronic characteristics, such as its electron affinity, ionization potential, and charge transport properties. These modifications are crucial for the design of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The exploration of how the chloro-substituent impacts the electronic structure and solid-state packing of the molecule is a key aspect of ongoing and future research.
In Agrochemical Research (Focus on Chemical Formulation/Design)
In the realm of agrochemical research, the design of new and effective pesticides and herbicides is a continuous effort. The inclusion of halogen atoms, such as chlorine, in heterocyclic structures is a well-established strategy for enhancing the biological activity of agrochemicals. americanchemistry.com Halogenated compounds often exhibit increased efficacy and metabolic stability. researchgate.net The this compound structure presents a combination of a chlorinated aromatic system and a saturated heterocyclic ring, which could be a valuable scaffold for developing new active ingredients in agrochemical formulations.
While specific applications of this compound in commercial pesticide or herbicide formulations are not yet reported, its structural motifs are present in various agrochemically active molecules. The development of herbicides, for instance, has seen the successful implementation of chlorinated heterocyclic compounds. americanchemistry.com For example, numerous herbicides are based on chlorinated pyridine (B92270) or triazine rings, such as atrazine. nih.gov The tetrahydroquinoline core itself is a feature in some biologically active compounds, and the addition of a chlorine atom could modulate its properties to create a selective herbicide or pesticide. Research in this area would focus on the synthesis of derivatives and screening for their biological activity against various pests and weeds. The formulation of these potential agrochemicals would involve integrating the active ingredient with adjuvants and surfactants to ensure stability and effective delivery. wacker.com
As Ligands or Catalysts in Organic Transformations
The use of tetrahydroquinoline derivatives as ligands in transition metal-catalyzed organic transformations is a significant area of research. These compounds can coordinate to metal centers and influence the reactivity and selectivity of the catalyst. Specifically, chiral tetrahydroquinoline-based ligands have been successfully employed in asymmetric catalysis.
For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines, yielding chiral amines with good enantioselectivity. mdpi.com The nitrogen atom in the quinoline ring and an additional donor group can form a bidentate ligand that effectively controls the stereochemical outcome of the reaction.
The introduction of a chloro-substituent, as in this compound, can be expected to modify the electronic properties of the ligand. The electron-withdrawing nature of the chlorine atom could impact the electron density at the metal center, thereby influencing the catalytic activity. While specific studies on the catalytic applications of this compound are not prevalent, the established utility of related tetrahydroquinolines suggests its potential as a ligand.
Below is a table summarizing the application of a related tetrahydroquinoline derivative in catalysis, which provides a basis for the potential exploration of this compound in similar roles.
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| [RhCp*Cl(L)]Cl (L = Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative) | 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >99 | 69 | mdpi.com |
This data highlights the potential for developing new catalytic systems based on the this compound scaffold for various organic transformations.
Future Research Directions and Unexplored Avenues
The continued exploration of 3-Chloro-5,6,7,8-tetrahydroquinoline holds significant promise for advancements in various chemical disciplines. Future research is poised to refine its synthesis, uncover new aspects of its chemical behavior, and expand its utility in cutting-edge technologies. The following sections outline key areas ripe for investigation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Chloro-5,6,7,8-tetrahydroquinoline derivatives?
- Methodological Answer : Ambient conditions using dichloromethane as a solvent yield stable complexes (e.g., ruthenium derivatives) with 85% efficiency. Avoid prolonged heating in toluene, which induces oxidation/dehydrogenation (e.g., imine formation). Monitor reactions via ³¹P NMR to track intermediates .
Q. How can intermediates of 3-Chloro-THQ be purified effectively?
- Methodological Answer : Convert intermediates like 8-amino-5,6,7,8-tetrahydroquinoline to hydrochloride salts for crystallization, followed by neutralization to achieve >95% purity. This method reduces oily residues and improves yield (42%) .
Q. What spectroscopic techniques validate the structural integrity of 3-Chloro-THQ derivatives?
- Methodological Answer : Combine ¹H/¹³C/³¹P NMR for functional group analysis, elemental analysis for composition, and single-crystal X-ray diffraction for 3D conformation. For example, bond distances (C–C: 1.52–1.55 Å) and hydrogen-bonding networks confirm crystal packing .
Q. What safety protocols are critical for handling 3-Chloro-THQ?
- Methodological Answer : Store under inert gas (N₂/Ar) at room temperature. Use PPE (gloves, goggles) and fume hoods to mitigate inhalation/contact risks. Note flashpoint (90°C) and solubility in chlorofor m/DMSO for safe disposal .
Advanced Research Questions
Q. How does the 3-chloro substituent influence regioselectivity in oxidation reactions?
- Methodological Answer : The electron-withdrawing Cl group directs oxidation to the N-oxide at position 1. Use H₂O₂/TlOAc/PhI in acetonitrile-water (3:1) to achieve regioselective oxidation (90% yield). Crystallography reveals O–H∙∙∙O hydrogen bonds stabilizing the N-oxide structure .
Q. Can structural modifications enhance 3-Chloro-THQ’s bioactivity as a C5a receptor antagonist?
- Methodological Answer : Introduce 5-amino and 2-aryl groups to the THQ core. For example, 2-aryl-5-amino derivatives show nM affinity for C5a receptors. Optimize pharmacokinetics via LogP adjustments (<3.5) and metabolic stability assays .
Q. How do thiourea derivatives compare to thioamides in antiulcer activity?
- Methodological Answer : Thioureas exhibit broader SAR tolerance (e.g., substituent size/position) but lower potency than thioamides. Test in pylorus-ligated rat models: thioureas reduce gastric erosion by 40–60% at 50 mg/kg doses .
Q. What catalytic applications exist for 3-Chloro-THQ derivatives in asymmetric synthesis?
- Methodological Answer : Chiral 8-amino-THQ ligands (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine) coordinate Ir(III) or Ru(II) for asymmetric hydrogenation. Characterize complexes via VCD/ECD and test in ring-opening polymerization (ROP) of ε-caprolactone .
Q. How do reaction conditions affect metal complex geometry in 3-Chloro-THQ derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
